3-(4-(tert-butyl)phenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
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Overview
Description
3-(4-(tert-butyl)phenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex heterocyclic compound that integrates three different ring systems: pyrazole, triazole, and pyrimidine
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is thus essential for cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell growth arrest at the G0-G1 stage . The compound’s interaction with CDK2 also induces apoptosis within cells .
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle regulation pathway. By inhibiting CDK2, the compound prevents the phosphorylation of key components necessary for cell proliferation . This leads to cell cycle arrest and apoptosis, thereby inhibiting the growth of cells .
Pharmacokinetics
In silico admet studies suggest that the compound has suitable pharmacokinetic properties
Result of Action
The compound exhibits significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound's synthesis typically involves multi-step procedures. A common approach begins with the construction of the pyrazole ring followed by the integration of the triazole and pyrimidine rings. Typical reaction conditions involve:
Reagents: Hydrazine, substituted aldehydes or ketones, nitriles.
Catalysts: Acidic or basic catalysts to facilitate ring formation.
Solvents: Organic solvents such as ethanol, methanol, and dimethylformamide (DMF).
Industrial Production Methods
For industrial-scale production, optimization of the reaction conditions is crucial. This often includes:
High-pressure reactors: To increase yield and reaction rates.
Flow chemistry: To ensure consistent and scalable synthesis.
Purification methods: Such as recrystallization, chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
The compound primarily undergoes the following types of reactions:
Oxidation: Where the molecule's electron-rich rings can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Functional groups within the compound can be reduced using agents like sodium borohydride.
Substitution: The aromatic hydrogen atoms can be substituted using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl halides under Friedel-Crafts conditions.
Major Products
Depending on the reaction, the primary products can include:
Oxidation products with increased functional group density.
Reduced analogs with altered hydrogenation states.
Substituted derivatives with various functional groups attached.
Scientific Research Applications
Chemistry
In chemistry, this compound is explored for its ability to participate in complex chemical reactions and as an intermediate in the synthesis of other compounds.
Biology and Medicine
This compound's unique structure makes it a candidate for biological activity screening. It's particularly examined for its potential to inhibit or activate specific enzymes or receptors, making it valuable in drug development for conditions such as:
Cancer: Inhibiting tumor growth pathways.
Inflammatory diseases: Modulating immune response.
Neurological disorders: Targeting specific neural receptors.
Industry
In industrial applications, it can be utilized in the development of specialized materials, dyes, or as a precursor in the synthesis of other high-value chemicals.
Comparison with Similar Compounds
Compared to other heterocyclic compounds, this compound's uniqueness lies in its specific ring structure and the presence of tert-butyl and methyl substituents, which enhance its stability and biological activity.
Similar Compounds
Pyrazolo[3,4-d]pyrimidine:
Triazolo[4,3-b]pyridazine: Known for its role in medicinal chemistry with distinct biological activities.
7-Azabenzimidazole:
This article just scratches the surface. Got more questions or need something more specific? Let's dive deeper.
Properties
IUPAC Name |
5-(4-tert-butylphenyl)-10-methyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6/c1-17(2,3)12-7-5-11(6-8-12)14-20-21-16-13-9-19-22(4)15(13)18-10-23(14)16/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWPAGPIOUOILW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C3N2C=NC4=C3C=NN4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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